molecular formula C13H16ClNO2 B13449143 Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride

Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride

Katalognummer: B13449143
Molekulargewicht: 253.72 g/mol
InChI-Schlüssel: KAROTOVGSUVOFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride is a chemical compound used in various scientific research applications It is known for its unique structure, which includes a benzene ring substituted with a methyl group, a prop-2-yn-1-yl group, and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride typically involves the reaction of methyl 4-formylbenzoate with methyl(prop-2-yn-1-yl)amine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistency and quality of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical probes.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a drug candidate in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable tool in various scientific research fields .

Eigenschaften

Molekularformel

C13H16ClNO2

Molekulargewicht

253.72 g/mol

IUPAC-Name

methyl 4-[[methyl(prop-2-ynyl)amino]methyl]benzoate;hydrochloride

InChI

InChI=1S/C13H15NO2.ClH/c1-4-9-14(2)10-11-5-7-12(8-6-11)13(15)16-3;/h1,5-8H,9-10H2,2-3H3;1H

InChI-Schlüssel

KAROTOVGSUVOFL-UHFFFAOYSA-N

Kanonische SMILES

CN(CC#C)CC1=CC=C(C=C1)C(=O)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.